molecular formula C11H7Cl2N3O3S B11290924 Methyl 5-[(3,4-dichlorobenzoyl)amino]-1,2,3-thiadiazole-4-carboxylate

Methyl 5-[(3,4-dichlorobenzoyl)amino]-1,2,3-thiadiazole-4-carboxylate

Cat. No.: B11290924
M. Wt: 332.2 g/mol
InChI Key: XVCGCXVAIMLWNW-UHFFFAOYSA-N
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Description

Methyl 5-[(3,4-dichlorobenzoyl)amino]-1,2,3-thiadiazole-4-carboxylate is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted with a methyl ester at position 4 and a 3,4-dichlorobenzoylamino group at position 4. The 1,2,3-thiadiazole isomer is less common than its 1,3,4-thiadiazole counterpart, imparting distinct electronic and steric properties. This compound is hypothesized to exhibit pesticidal or antimicrobial properties, analogous to structurally related thiadiazole derivatives .

Properties

Molecular Formula

C11H7Cl2N3O3S

Molecular Weight

332.2 g/mol

IUPAC Name

methyl 5-[(3,4-dichlorobenzoyl)amino]thiadiazole-4-carboxylate

InChI

InChI=1S/C11H7Cl2N3O3S/c1-19-11(18)8-10(20-16-15-8)14-9(17)5-2-3-6(12)7(13)4-5/h2-4H,1H3,(H,14,17)

InChI Key

XVCGCXVAIMLWNW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SN=N1)NC(=O)C2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-[(3,4-dichlorobenzoyl)amino]-1,2,3-thiadiazole-4-carboxylate typically involves the reaction of 3,4-dichlorobenzoyl chloride with 5-amino-1,2,3-thiadiazole-4-carboxylic acid methyl ester. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[(3,4-dichlorobenzoyl)amino]-1,2,3-thiadiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The dichlorobenzoyl group can undergo nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted thiadiazole derivatives.

Scientific Research Applications

Methyl 5-[(3,4-dichlorobenzoyl)amino]-1,2,3-thiadiazole-4-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 5-[(3,4-dichlorobenzoyl)amino]-1,2,3-thiadiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, resulting in the inhibition of cell growth and proliferation .

Comparison with Similar Compounds

Structural-Activity Relationship (SAR) Insights :

  • The 3,4-dichlorobenzoyl group in the target compound likely increases pesticidal efficacy compared to mono-chloro analogs due to enhanced halogen bonding and hydrophobic interactions.
  • The methyl ester at position 4 improves solubility compared to free carboxylic acid derivatives, balancing bioavailability and metabolic resistance.
2.2. Heterocyclic Analogs
  • Pyrazoxyfen (2-((4-(2,4-dichlorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl)oxy)-1-phenylethanone): A pyrazole-based pesticide with a dichlorobenzoyl group.
  • Cyanazine (triazine derivative): A chloro-substituted triazine herbicide. Though structurally distinct, the chloro and amino groups highlight the role of halogenated aromatic systems in agrochemical design .
2.3. Functional Group Analogs
  • Such variations underscore the importance of aromatic substituents in modulating activity .

Comparative Data Table

Compound Name Core Structure Key Substituents Biological Activity Synthesis Route Reference
Methyl 5-[(3,4-dichlorobenzoyl)amino]-... 1,2,3-thiadiazole Methyl ester, 3,4-dichlorobenzoyl Hypothesized pesticidal Cyclization with NaOH/H₂SO₄
5-(4-Chloro-benzyl)-N-aryl-1,3,4-thiadiazole-2-amine 1,3,4-thiadiazole 4-Chlorobenzyl, aryl amine Antimicrobial Cyclocondensation with KSCN
Pyrazoxyfen Pyrazole 2,4-Dichlorobenzoyl, methyl groups Herbicidal/Fungicidal Acylation of pyrazole intermediate
5-Chloro-benzo[c][1,2,5]thiadiazol-4-amine Benzo[c]thiadiazole Chloro, amine Not reported Fe-AcOH reduction

Research Findings and Implications

  • Synthetic Routes : The target compound is likely synthesized via cyclization reactions using sodium hydroxide or sulfuric acid, analogous to methods for 1,3,4-thiadiazoles . The dichlorobenzoyl group may be introduced via amidation of a primary amine intermediate.
  • Comparatively, 1,3,4-thiadiazoles with chloro substituents show stronger antimicrobial activity, possibly due to improved steric compatibility with microbial enzymes .
  • Physicochemical Properties : The methyl ester reduces logP compared to free acids, enhancing water solubility. The 1,2,3-thiadiazole isomer may confer unique electronic effects, influencing redox stability and target binding.

Biological Activity

Methyl 5-[(3,4-dichlorobenzoyl)amino]-1,2,3-thiadiazole-4-carboxylate is a compound belonging to the class of thiadiazole derivatives, which have garnered attention in medicinal chemistry due to their diverse biological activities, particularly their anticancer properties. This article discusses the biological activity of this compound, focusing on its synthesis, characterization, and potential therapeutic applications.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 5-amino-1,2,3-thiadiazole-4-carboxylic acid with 3,4-dichlorobenzoyl chloride in the presence of a suitable base such as triethylamine. The reaction is generally performed in a solvent like dioxane under reflux conditions. The resultant compound is characterized using various spectroscopic techniques including NMR and mass spectrometry to confirm its structure and purity.

Characterization Data

TechniqueObservations
1H NMR Signals corresponding to aromatic protons and methoxy groups were observed.
13C NMR Distinct signals for carbonyl and aromatic carbons were noted.
Mass Spectrometry Confirmed the molecular weight consistent with the proposed structure.

Anticancer Activity

The biological activity of this compound was evaluated through various in vitro assays against a panel of cancer cell lines. The National Cancer Institute's protocols were followed to assess its efficacy.

In Vitro Studies

The compound exhibited low cytotoxicity across several cancer cell lines including leukemia (K-562), colon (HCT-15), and melanoma (SK-MEL-5). Notably:

  • Leukemia Cell Lines: Showed slight sensitivity at a concentration of 10 µM.
  • Colon Cancer Cell Lines: Displayed moderate resistance to the compound.
  • Melanoma: Also showed low sensitivity.

The results from these assays suggest that while the compound possesses some anticancer activity, it may not be potent enough for clinical application without further modification.

Table: Summary of Anticancer Activity

Cell LineIC50 (µM)Sensitivity Level
K-562 (Leukemia)>10Slightly Sensitive
HCT-15 (Colon)>10Resistant
SK-MEL-5 (Melanoma)>10Resistant

The mechanism by which this compound exerts its anticancer effects appears to involve interference with cellular processes related to DNA replication and apoptosis. The thiadiazole core structure is known for its ability to mimic nucleobases, potentially disrupting normal cellular functions.

Case Studies

A recent study synthesized a series of thiadiazole derivatives including this compound and evaluated their biological activities. Among several derivatives tested:

  • Compound A: Exhibited an IC50 value of 2.44 µM against LoVo cells.
  • Compound B: Showed promising anti-proliferative effects with minimal toxicity in Daphnia magna assays.

These findings indicate that modifications in the thiadiazole structure can enhance biological activity and reduce toxicity.

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